molecular formula C10H11ClN2O B3391273 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile CAS No. 1544934-30-6

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile

Cat. No.: B3391273
CAS No.: 1544934-30-6
M. Wt: 210.66 g/mol
InChI Key: WMPVQHWOHZHVOQ-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a butan-2-yloxy group, a chlorine atom, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile typically involves the reaction of 6-chloropyridine-4-carbonitrile with butan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yloxy)-6-bromopyridine-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-(Butan-2-yloxy)-6-fluoropyridine-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

    2-(Butan-2-yloxy)-6-iodopyridine-4-carbonitrile: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific combination of functional groups in this compound may confer unique biological properties that are not observed in its analogs.

Properties

IUPAC Name

2-butan-2-yloxy-6-chloropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-3-7(2)14-10-5-8(6-12)4-9(11)13-10/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPVQHWOHZHVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544934-30-6
Record name 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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